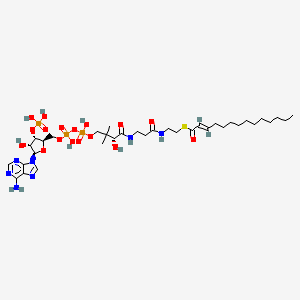

trans-Tetradec-2-enoyl-CoA

Description

Properties

Molecular Formula |

C35H60N7O17P3S |

|---|---|

Molecular Weight |

975.9 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-tetradec-2-enethioate |

InChI |

InChI=1S/C35H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h14-15,22-24,28-30,34,45-46H,4-13,16-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b15-14+/t24-,28-,29-,30+,34-/m1/s1 |

InChI Key |

MBCVYCOKMMMWLX-YYMFEJJQSA-N |

Isomeric SMILES |

CCCCCCCCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Central Metabolic Pathways of Trans Tetradec 2 Enoyl Coa

Role in Mitochondrial Fatty Acid Beta-Oxidation

Mitochondrial beta-oxidation is a cyclical process that shortens fatty acyl-CoA molecules by two carbons in each cycle, producing acetyl-CoA, FADH2, and NADH for energy generation. wikipedia.orgslideshare.netmicrobenotes.com trans-Tetradec-2-enoyl-CoA is a crucial intermediate in the oxidation of tetradecanoyl-CoA, a 14-carbon saturated fatty acid.

Formation from Saturated Fatty Acyl-CoAs by Acyl-CoA Dehydrogenases

The first step of beta-oxidation involves the introduction of a double bond into the fatty acyl-CoA chain by a family of enzymes called acyl-CoA dehydrogenases. wikipedia.orgnih.gov For a 14-carbon fatty acid like tetradecanoyl-CoA, this reaction is primarily catalyzed by Long-Chain Acyl-CoA Dehydrogenase (LCAD) and Medium-Chain Acyl-CoA Dehydrogenase (MCAD). portlandpress.complos.org

Long-Chain Acyl-CoA Dehydrogenase (LCAD): LCAD exhibits specificity for long-chain fatty acyl-CoAs, typically those with chain lengths from C12 to C20. nih.govmhmedical.comresearchgate.netosti.gov It effectively dehydrogenates tetradecanoyl-CoA to form this compound. uniprot.org In fact, LCAD can act on both saturated and some unsaturated fatty acids, highlighting its important role in fatty acid metabolism. nih.gov

Medium-Chain Acyl-CoA Dehydrogenase (MCAD): MCAD is most active on fatty acyl-CoAs with chain lengths from C6 to C12. plos.orgamc.nlmedlineplus.gov While its primary substrates are shorter than tetradecanoyl-CoA, there is an overlapping substrate specificity among the acyl-CoA dehydrogenases. uni-konstanz.de This means MCAD can also contribute to the formation of this compound from tetradecanoyl-CoA, although perhaps less efficiently than LCAD. plos.org

The reaction catalyzed by these dehydrogenases is as follows:

Tetradecanoyl-CoA + FAD → this compound + FADH₂

| Enzyme | Substrate Specificity (Carbon Chain Length) | Role in forming this compound |

|---|---|---|

| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | C12-C20 nih.govmhmedical.comresearchgate.netosti.gov | Primary enzyme for dehydrogenation of tetradecanoyl-CoA. uniprot.org |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | C6-C12 plos.orgamc.nlmedlineplus.gov | Contributes to the formation due to overlapping substrate specificity. uni-konstanz.de |

Conversion to (S)-3-Hydroxytetradecanoyl-CoA by Enoyl-CoA Hydratase

Following its formation, this compound undergoes hydration, the second step of beta-oxidation. This reaction is catalyzed by enoyl-CoA hydratase, which adds a water molecule across the double bond. wikipedia.org

Mitochondrial Trifunctional Protein (MTP): For long-chain fatty acids, this hydration is carried out by the enoyl-CoA hydratase activity of the mitochondrial trifunctional protein (MTP). portlandpress.comwikipedia.organnualreviews.org MTP is a multi-enzyme complex that also catalyzes the subsequent two steps of beta-oxidation for long-chain substrates. wikipedia.orgnih.gov The alpha-subunit of MTP contains the long-chain enoyl-CoA hydratase (LCEH) activity. portlandpress.comnih.govorpha.net

Enoyl-CoA Hydratase, Short Chain 1 (ECHS1): Also known as crotonase, ECHS1 primarily hydrates short- and medium-chain enoyl-CoA esters. uniprot.orgmdpi.commybiosource.comresearchgate.net While its highest specificity is for shorter chains like crotonyl-CoA (C4), it can process enoyl-CoAs up to 16 carbons in length, albeit with decreasing efficiency. uniprot.orgmybiosource.comresearchgate.net Therefore, ECHS1 can also catalyze the hydration of this compound.

The hydration reaction is stereospecific, yielding the (S)-enantiomer of 3-hydroxytetradecanoyl-CoA. wikipedia.orgmdpi.com

This compound + H₂O ⇌ (S)-3-Hydroxytetradecanoyl-CoA reactome.orghmdb.caymdb.ca

| Enzyme/Protein Complex | Substrate Specificity | Product |

|---|---|---|

| Mitochondrial Trifunctional Protein (MTP) | Long-chain enoyl-CoAs portlandpress.comwikipedia.organnualreviews.org | (S)-3-Hydroxytetradecanoyl-CoA |

| Enoyl-CoA Hydratase, Short Chain 1 (ECHS1) | Short- and medium-chain enoyl-CoAs (up to C16) uniprot.orgmybiosource.comresearchgate.net | (S)-3-Hydroxytetradecanoyl-CoA |

Position within the Iterative Beta-Oxidation Cycle

Beta-oxidation is an iterative process, meaning the cycle of four reactions repeats until the entire fatty acid chain is broken down into two-carbon acetyl-CoA units. slideshare.netreactome.org After the formation of (S)-3-hydroxytetradecanoyl-CoA, the cycle continues with a second oxidation and then thiolysis to release one molecule of acetyl-CoA and a shortened acyl-CoA (dodecanoyl-CoA). wikipedia.orgnih.gov This dodecanoyl-CoA then re-enters the beta-oxidation spiral to undergo further cycles of shortening.

Involvement in Peroxisomal Fatty Acid Beta-Oxidation

Peroxisomes also possess a beta-oxidation pathway that is distinct from the mitochondrial pathway in its enzymes and primary substrates, which include very long-chain fatty acids. wikipedia.orgnih.gov

Formation by Peroxisomal Acyl-CoA Oxidase 1 (ACOX1)

In peroxisomes, the initial dehydrogenation of saturated acyl-CoAs is catalyzed by Acyl-CoA Oxidase 1 (ACOX1). genecards.org This enzyme introduces a double bond to form a trans-2-enoyl-CoA, similar to the mitochondrial acyl-CoA dehydrogenases. genecards.org ACOX1 can act on a broad range of substrates, and this compound is a known product of its activity. genecards.orggenecards.org Unlike the mitochondrial enzymes that transfer electrons to the electron transport chain via FAD, ACOX1 directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂). genecards.org

Peroxisomal Enoyl-CoA Hydratase Activity in Relation to this compound

The subsequent hydration of the trans-2-enoyl-CoA in peroxisomes is carried out by a multifunctional enzyme. In plants and yeast, this is often a bifunctional or trifunctional protein. uniprot.orgoup.comvulcanchem.com In mammals, this is Multifunctional Enzyme Type 2 (MFE-2), which possesses enoyl-CoA hydratase activity. nih.gov This enzyme can hydrate (B1144303) long-chain enoyl-CoA substrates, including those with a C14 chain length. uniprot.orgebi.ac.uk The peroxisomal hydratase converts this compound to the corresponding 3-hydroxyacyl-CoA, which then proceeds through the remaining steps of the peroxisomal beta-oxidation pathway. oup.comnih.gov

Role in Fatty Acid Elongation

Fatty acid elongation is a fundamental process that extends the carbon chain of fatty acids, producing the diverse array of lipids required for cellular structure and function. unito.it this compound is a critical intermediate in this multi-step cycle.

Reduction by trans-2-Enoyl-CoA Reductase (TER/TECR) to Saturated Acyl-CoAs

The final and committing step in each cycle of fatty acid elongation is the reduction of a trans-2-enoyl-CoA intermediate to its corresponding saturated acyl-CoA. diva-portal.orguniprot.org In the case of a 14-carbon chain, this compound is the substrate for the enzyme trans-2-enoyl-CoA reductase (TER), also known as trans-2,3-enoyl-CoA reductase (TECR). diva-portal.orgnih.gov This enzyme utilizes NADPH as a reducing agent to saturate the double bond between the second and third carbons of the fatty acyl chain. diva-portal.orguniprot.org

This reduction is an essential part of the four-reaction cycle of elongation, which also includes condensation, reduction of a keto group, and dehydration. unito.itdiva-portal.org The resulting saturated acyl-CoA can then either undergo further rounds of elongation or be incorporated into various complex lipids. uniprot.org

Mitochondrial Fatty Acid Elongation Cycle

Mitochondria possess their own fatty acid synthesis (mtFAS) system, which is distinct from the high-capacity cytosolic fatty acid synthase (FAS). elifesciences.orgwikipedia.org While the primary products of mtFAS are shorter-chain fatty acids, this system can also elongate fatty acids. libretexts.org The mitochondrial elongation pathway utilizes a series of individual enzymes rather than a single multifunctional complex. wikipedia.org

In the mitochondrial matrix, this compound serves as an intermediate in the elongation cycle. basys2.ca The reduction of trans-2-enoyl thioesters in mtFAS is catalyzed by a mitochondrial isoform of trans-2-enoyl-CoA reductase. uniprot.org This process is crucial for producing specific fatty acids required within the mitochondria, including octanoyl-ACP, the precursor for the essential cofactor lipoic acid. uniprot.org The intermediates in this pathway are typically attached to an acyl carrier protein (ACP). elifesciences.org

| Enzyme | Substrate | Product | Cofactor | Cellular Location |

|---|---|---|---|---|

| trans-2-Enoyl-CoA Reductase (Mitochondrial) | trans-Tetradec-2-enoyl-ACP/CoA | Tetradecanoyl-ACP/CoA | NADPH | Mitochondria |

Endoplasmic Reticulum-Associated Fatty Acid Elongation Systems

The endoplasmic reticulum (ER) is the primary site for the elongation of long-chain and very-long-chain fatty acids (VLCFAs). unito.itdiva-portal.org This system is responsible for producing the wide variety of fatty acids longer than 16 carbons that are necessary for the synthesis of sphingolipids, glycerophospholipids, and other complex lipids. unito.itdiva-portal.org

The ER-associated elongation process consists of four sequential enzymatic reactions catalyzed by a membrane-bound multienzyme complex. unito.it this compound is an intermediate in this pathway, formed after the dehydration of a 3-hydroxyacyl-CoA. diva-portal.org Subsequently, the ER-localized trans-2-enoyl-CoA reductase (TECR) catalyzes the NADPH-dependent reduction of this compound to tetradecanoyl-CoA. unito.itdiva-portal.org This saturated 14-carbon acyl-CoA can then be further elongated or channeled into other metabolic pathways. uniprot.org

| Reaction Step | Enzyme | Substrate | Product | Cellular Location |

|---|---|---|---|---|

| Condensation | ELOVL | Acyl-CoA + Malonyl-CoA | 3-Ketoacyl-CoA | Endoplasmic Reticulum |

| Reduction | 3-Ketoacyl-CoA Reductase (KAR) | 3-Ketoacyl-CoA | 3-Hydroxyacyl-CoA | Endoplasmic Reticulum |

| Dehydration | 3-Hydroxyacyl-CoA Dehydratase (HACD) | 3-Hydroxyacyl-CoA | trans-2-Enoyl-CoA | Endoplasmic Reticulum |

| Reduction | trans-2-Enoyl-CoA Reductase (TECR) | This compound | Tetradecanoyl-CoA | Endoplasmic Reticulum |

Participation in Sphingolipid Metabolic Pathways

Sphingolipids are a class of lipids that are integral components of cell membranes and are also involved in signal transduction. This compound plays a dual role in sphingolipid metabolism, being involved in both their synthesis (via fatty acid elongation) and their degradation. nih.govebi.ac.uk

Role in Sphingosine (B13886) Degradation and Interconversion Pathways

Sphingosine, a key component of sphingolipids, can be degraded through a pathway that ultimately converts it to a fatty acyl-CoA. nih.govresearchgate.net After phosphorylation to sphingosine-1-phosphate (S1P), the molecule is cleaved to produce trans-2-hexadecenal and phosphoethanolamine. nih.gov The trans-2-hexadecenal is then oxidized to trans-2-hexadecenoic acid, which is subsequently activated to trans-2-hexadecenoyl-CoA. nih.gov

This trans-2-hexadecenoyl-CoA is a substrate for trans-2-enoyl-CoA reductase (TER/TECR), which reduces it to palmitoyl-CoA. nih.gov This reaction is analogous to the final step of fatty acid elongation. Therefore, this compound's involvement in the reverse of this degradation pathway, fatty acid elongation, provides the building blocks for ceramide and sphingolipid synthesis. uniprot.orguniprot.org

Specificity of trans-2-Enoyl-CoA Reductase in Sphingolipid Intermediates

The enzyme trans-2-enoyl-CoA reductase (TER/TECR) exhibits activity towards various trans-2-enoyl-CoA substrates of different chain lengths. nih.govhhu.de While its role in reducing trans-2-hexadecenoyl-CoA during sphingosine degradation is established, its involvement with other sphingolipid-derived intermediates is an area of ongoing research. nih.gov The enzyme's ability to act on a range of substrates highlights its versatile role in lipid metabolism. nih.gov Studies have shown that TER can reduce short-chain substrates like crotonyl-CoA as well as longer-chain intermediates. hhu.deuniprot.org This broad specificity allows it to participate in both the production of very-long-chain fatty acids for sphingolipid synthesis and the degradation of the sphingosine backbone. uniprot.orgnih.gov

Enzymatic Systems and Reaction Mechanisms

Acyl-CoA Dehydrogenases (ACADs)

Acyl-CoA dehydrogenases (ACADs) are a class of mitochondrial flavoproteins that catalyze the initial, rate-limiting step in each cycle of fatty acid β-oxidation. wikipedia.orgnih.gov This reaction involves the formation of a trans double bond between the α (C2) and β (C3) carbons of the fatty acyl-CoA substrate, converting Tetradecanoyl-CoA into trans-Tetradec-2-enoyl-CoA. wikipedia.org

The fundamental reaction catalyzed by ACADs is an α,β-dehydrogenation, a process that involves the breaking of two stable C-H bonds. d-nb.info This is achieved through a concerted mechanism where a conserved glutamate (B1630785) residue in the active site acts as a base, abstracting a proton from the α-carbon of the substrate. wikipedia.orgd-nb.info Concurrently, a hydride ion is transferred from the β-carbon to the N(5) position of the enzyme-bound flavin adenine (B156593) dinucleotide (FAD) cofactor. d-nb.info

Tetradecanoyl-CoA + E-FAD → this compound + E-FADH₂

This initial step is termed the reductive half-reaction. The catalytic cycle is completed by an oxidative half-reaction where the reduced flavin (E-FADH₂) is re-oxidized by transferring electrons to the electron-transferring flavoprotein (ETF). d-nb.info

The ACAD family comprises several members with distinct but overlapping specificities for fatty acyl-CoAs of different chain lengths. wikipedia.orgnih.gov The primary enzymes responsible for the dehydrogenation of a 14-carbon substrate like Tetradecanoyl-CoA are Long-Chain Acyl-CoA Dehydrogenase (LCAD) and Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD). nih.govresearchgate.net

| Enzyme | Optimal Substrate Chain Length | Activity with Tetradecanoyl-CoA (C14) |

| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | C4 | Low |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | C8 | Moderate |

| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | C14 | High nih.gov |

| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | C16 | High nih.gov |

The substrate specificity is determined by the architecture of the acyl-CoA binding cavity within each enzyme. nih.gov In VLCAD, the substrate-binding channel is significantly longer than in shorter-chain ACADs, allowing it to accommodate fatty acyl chains up to 24 carbons long. nih.govpdbj.org This is due to specific amino acid differences at the base of the binding cavity; for instance, where MCAD has bulkier residues like Gln-95 and Glu-99, VLCAD has smaller glycine (B1666218) residues (Gly-175 and Gly-178), which extends the cavity. nih.govpdbj.org The fatty acyl chain of the substrate binds deep within a hydrophobic pocket, positioning the C2-C3 bond optimally with respect to the catalytic glutamate and the FAD cofactor for the dehydrogenation reaction to occur. pdbj.org Studies have shown that both human and rat LCAD are highly effective in dehydrogenating tetradecanoyl-CoA. researchgate.net

Following the dehydrogenation of Tetradecanoyl-CoA, the reducing equivalents captured in the FADH₂ cofactor of the ACAD must be transferred to the mitochondrial respiratory chain to generate ATP. nih.govmdpi.com This crucial step is mediated by the electron-transferring flavoprotein (ETF). mdpi.comnih.gov ETF is a heterodimeric mitochondrial matrix protein, consisting of α and β subunits, that functions as a physiological electron acceptor for multiple dehydrogenases. mdpi.comscispace.com

The reduced ACAD (E-FADH₂) forms a complex with oxidized ETF. d-nb.info The transfer of electrons from the FADH₂ of ACAD to the FAD of ETF is a tightly regulated process involving specific protein-protein interactions. nih.govnih.govuniprot.org A "recognition loop" on ETF acts as an anchor at the interface with the dehydrogenase. nih.govuniprot.org This binding induces a conformational change, allowing the mobile, redox-active FAD domain of ETF to approach the FADH₂ of the ACAD, facilitating rapid interprotein electron transfer. uniprot.org The electrons are transferred one at a time, generating a stable ETF semiquinone. pnas.org

The reduced ETF then dissociates and transfers the electrons to a third enzyme, ETF-quinone oxidoreductase (ETF-QO), an iron-sulfur flavoprotein embedded in the inner mitochondrial membrane. pnas.orgwikipedia.org ETF-QO, in turn, reduces ubiquinone (Coenzyme Q) in the membrane, thereby funneling the electrons from fatty acid oxidation into the main electron transport chain at the level of Complex III. pnas.orgwikipedia.org The complete electron flow is:

Tetradecanoyl-CoA → ACAD → ETF → ETF-QO → Ubiquinone (CoQ) → Complex III pnas.org

Substrate Binding and Chain Length Specificity towards Tetradecanoyl-CoA

Enoyl-CoA Hydratases (ECHs)

The this compound produced by ACADs is the substrate for the second enzyme in the β-oxidation spiral, Enoyl-CoA Hydratase (ECH), also known as crotonase. ebi.ac.ukwikipedia.org This enzyme catalyzes the stereospecific hydration of the trans-double bond.

Enoyl-CoA hydratase facilitates the syn-addition of a water molecule across the C2-C3 double bond of this compound. researchgate.net This reaction is highly stereospecific, yielding exclusively the (S)-3-hydroxyacyl-CoA enantiomer. ebi.ac.ukresearchgate.netjst.go.jp The mechanism involves two conserved glutamate residues within the active site that act as general acid-base catalysts. wikipedia.orgnih.gov

The catalytic process is thought to proceed via a stepwise mechanism involving an enolate intermediate. sioc-journal.cn

One glutamate residue (Glu144 in rat ECH) activates a water molecule by abstracting a proton, increasing its nucleophilicity. ebi.ac.uknih.gov

The activated water (hydroxide ion) attacks the β-carbon (C3) of the α,β-unsaturated thioester. ebi.ac.uk

This attack forms a negatively charged enolate intermediate, which is stabilized by an "oxyanion hole" formed by the backbone amide groups of two other conserved residues (e.g., Ala98 and Gly141). sioc-journal.cncore.ac.uk

The second catalytic glutamate residue (Glu164 in rat ECH) then donates a proton to the α-carbon (C2) of the intermediate, completing the hydration and forming (S)-3-Hydroxytetradecanoyl-CoA. ebi.ac.uknih.gov

The reaction is reversible, but the equilibrium favors the hydration product. researchgate.net

Enoyl-CoA hydratases belong to the crotonase superfamily, characterized by a common protein fold that creates the active site architecture necessary for catalysis. core.ac.ukproteopedia.org Most ECH enzymes are homohexamers, with each subunit containing a distinct active site. wikipedia.orgnih.gov

The active site is a tunnel-like structure that binds the acyl-CoA substrate. nih.gov Key features of the active site include:

Two Catalytic Glutamates: As described above, these residues (e.g., Glu144 and Glu164 in rat ECH) are positioned to activate a water molecule and protonate the reaction intermediate. nih.gov

The Oxyanion Hole: Formed by the backbone N-H groups of two amino acids (e.g., Gly141 and Ala98), this feature stabilizes the negative charge on the thioester carbonyl oxygen of the substrate and the enolate intermediate through hydrogen bonding. sioc-journal.cncore.ac.uknih.gov This polarization of the substrate is a key aspect of catalysis, activating it for the nucleophilic attack by water. core.ac.uk

Substrate Binding Tunnel: The enzyme accommodates fatty acyl chains of various lengths, from C4 to at least C16. ebi.ac.ukproteopedia.org The binding of the long hydrocarbon tail of tetradecanoyl-CoA is facilitated by a flexible region of the protein that adapts to the substrate. ebi.ac.uk

The rigid positioning of the catalytic residues and the substrate within the active site ensures the high stereoselectivity of the hydration reaction, leading specifically to the (S)-enantiomer required for the subsequent steps of β-oxidation. wikipedia.orgnih.gov

Structural and Functional Aspects of Hydratase Active Sites

trans-2-Enoyl-CoA Reductases (TER/TECR)

trans-2-Enoyl-CoA reductases (TECR), also known as trans-2,3-enoyl-CoA reductases, are enzymes that catalyze the final, reductive step in the microsomal elongation of long and very-long-chain fatty acids. wikipedia.orguniprot.org These enzymes are multi-pass membrane proteins found in the endoplasmic reticulum. wikipedia.org

The primary function of trans-2-enoyl-CoA reductase is to catalyze the reduction of a trans-2,3-enoyl-CoA intermediate to its corresponding saturated acyl-CoA, utilizing NADPH as the reducing equivalent. wikipedia.orguniprot.orgwikipedia.org This reaction is a crucial part of the four-step fatty acid elongation cycle. wikipedia.org The enzyme facilitates the addition of two hydrogen atoms across the double bond of the substrate. wikipedia.org While NADPH is the preferred cofactor for many TECRs, some isoforms, particularly in certain organisms or cellular compartments, can also utilize NADH. nih.govnih.gov For instance, research on rat hepatic microsomes has suggested the presence of two distinct trans-2-enoyl CoA reductases: a long-chain enoyl CoA reductase that can use either NADH or NADPH, and an NADPH-specific short-chain enoyl CoA reductase. nih.gov The mitochondrial trans-2-enoyl-CoA reductase (MECR) also catalyzes the NADPH-dependent reduction of trans-2-enoyl thioesters. uniprot.orggenecards.org

Studies have begun to elucidate the key amino acid residues involved in the catalytic mechanism of trans-2-enoyl-CoA reductases. In the yeast homolog, Tsc13, and the human TECR, specific tyrosine residues are speculated to be the catalytic residues that donate a proton to the trans-2-enoyl-CoA substrate. nih.gov Site-directed mutagenesis studies have confirmed the importance of these residues; for example, a Y248A mutant of human TECR showed almost no activity. nih.gov Other conserved residues, such as an glutamic acid residue, have also been shown to be critical for enzyme activity, possibly by influencing the interaction of the reductase with other components of the fatty acid elongation complex. nih.gov In plant ECRs, a putative novel NADPH-binding motif, G(5X)IPXG, has been identified at the C-terminus through site-directed mutagenesis. nih.govoup.com Structural analyses of bacterial TERs have identified conserved tyrosine and lysine (B10760008) residues as playing critical roles in catalysis. nih.gov

trans-2-Enoyl-CoA reductases exhibit varying degrees of substrate specificity with respect to the chain length of the acyl-CoA. The mitochondrial trans-2-enoyl-CoA reductase (MECR) displays a preference for medium-chain substrates over short- and long-chain ones. uniprot.org However, it is capable of reducing a range of trans-2-enoyl thioesters, including those with acyl carrier protein (ACP) as well as CoA. uniprot.orggenecards.org In contrast, some bacterial TERs, such as the one from Clostridium acetobutylicum, show high specificity for short-chain substrates like crotonyl-CoA. nih.gov The enzyme from Euglena gracilis also preferably catalyzes the reduction of short-chain length substrates but can accept both NADH and NADPH as cofactors. nih.govuniprot.org Studies on cotton GhECR2 suggest it has chain length specificity towards trans-2-enoyl-CoAs with chain lengths up to C22, with reduced activity for longer chains. oup.com

Table 1: Substrate Specificity of Various trans-2-Enoyl-CoA Reductases

Enzyme Organism/Location Preferred Substrate Chain Length Cofactor Specificity Reference MECR Human Mitochondria Medium-chain NADPH uniprot.org CaTER Clostridium acetobutylicum Short-chain (e.g., Crotonyl-CoA) NADH nih.gov TER Euglena gracilis Short-chain (e.g., Crotonyl-CoA, trans-2-Hexenoyl-CoA) NADH and NADPH nih.govuniprot.org GhECR2 Cotton Up to C22 NADPH oup.com Long-chain enoyl CoA reductase Rat Hepatic Microsomes Long-chain (e.g., trans-2-Hexadecenoyl CoA) NADH and NADPH nih.gov Short-chain enoyl CoA reductase Rat Hepatic Microsomes Short-chain (e.g., Crotonyl-CoA, Hexenoyl CoA) NADPH nih.gov

Identification and Functional Characterization of Catalytic Residues

Related Enzymatic Activities (e.g., Enoyl-CoA Delta Isomerases, Thiolases)

The metabolism of fatty acids, including intermediates like this compound, involves a variety of enzymes beyond the primary β-oxidation and elongation pathways.

Enoyl-CoA Delta Isomerases: These enzymes are crucial for the oxidation of unsaturated fatty acids with double bonds at odd-numbered carbon atoms. duth.gr They catalyze the isomerization of 3-cis or 3-trans-enoyl-CoA intermediates to their 2-trans isomers, which can then enter the main β-oxidation pathway. uni-koeln.de For instance, dodecenoyl-CoA delta isomerase is required for the oxidation of oleic acid. duth.gr While not directly acting on this compound, their function is essential for processing related unsaturated fatty acids.

Thiolases: Thiolases are a ubiquitous class of enzymes that catalyze the reversible thiolytic cleavage of 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. ebi.ac.uk This represents the final step in each cycle of β-oxidation. duth.gr There are different types of thiolases with varying substrate specificities. ebi.ac.uk 3-ketoacyl-CoA thiolases (thiolase I) generally have a broad chain-length specificity and are involved in degradative pathways like β-oxidation. ebi.ac.ukebi.ac.uk In contrast, acetoacetyl-CoA thiolases (thiolase II) are more specific for the thiolysis of acetoacetyl-CoA and are typically involved in biosynthetic pathways. ebi.ac.ukwikipedia.org The long-chain 3-ketoacyl-CoA thiolase activity is an integral part of the mitochondrial trifunctional protein. cannonbol.com

Table 2: List of Compounds Mentioned

Compound Name trans-Tetradec-2-enoyl-CoA L-3-hydroxy-tetradecanoyl-CoA NADPH (Nicotinamide adenine dinucleotide phosphate (B84403), reduced) NADH (Nicotinamide adenine dinucleotide, reduced) Crotonyl-CoA trans-2-Hexenoyl-CoA trans-2-Hexadecenoyl CoA 3-cis-enoyl-CoA 3-trans-enoyl-CoA 2-trans-enoyl-CoA Oleic acid 3-ketoacyl-CoA Acyl-CoA Acetyl-CoA Acetoacetyl-CoA

Cellular and Subcellular Compartmentation of Trans Tetradec 2 Enoyl Coa Metabolism

Mitochondrial Localization of Fatty Acid Beta-Oxidation Enzymes and Elongation Components

Mitochondria are the primary sites for the beta-oxidation of short, medium, and long-chain fatty acids (C<22) in many eukaryotes. frontiersin.org This catabolic process systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2, which are subsequently used in the citric acid cycle and electron transport chain to generate ATP. reactome.org The beta-oxidation of unsaturated fatty acids like those that form trans-Tetradec-2-enoyl-CoA requires auxiliary enzymes to handle the double bonds that are not recognized by the standard enzymatic machinery for saturated fatty acids. reactome.orgnih.gov

The core mitochondrial beta-oxidation pathway involves a cycle of four enzymatic reactions:

Acyl-CoA Dehydrogenase: Introduces a double bond between the alpha and beta carbons.

Enoyl-CoA Hydratase: Adds a water molecule across the double bond.

Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a keto group.

Ketoacyl-CoA Thiolase: Cleaves the molecule to release acetyl-CoA and a shortened acyl-CoA. aocs.org

For unsaturated fatty acids, additional enzymes such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase are essential to reconfigure the double bonds into the correct position and conformation for the beta-oxidation enzymes to act upon. pnas.org For instance, the metabolism of 5-enoyl-CoAs involves dehydrogenation to a 2-trans-5-cis-dienoyl-CoA, which is then isomerized to a 2-trans-4-trans-dienoyl-CoA, a substrate for the NADPH-dependent 2,4-dienoyl-CoA reductase. pnas.org

Table 1: Key Mitochondrial Enzymes in Unsaturated Fatty Acid Beta-Oxidation

| Enzyme | Function | Substrate Example | Product Example |

| Acyl-CoA Dehydrogenase | Initial dehydrogenation | 5-cis-Octenoyl-CoA | 2-trans-5-cis-octadienoyl-CoA pnas.org |

| Enoyl-CoA Isomerase | Isomerizes double bonds | cis-3-enoyl-CoA | trans-2-enoyl-CoA |

| 2,4-Dienoyl-CoA Reductase | Reduces dienoyl-CoA | 2-trans-4-trans-octadienoyl-CoA | trans-2-enoyl-CoA pnas.org |

| Mitochondrial Trifunctional Protein | Catalyzes hydration, dehydrogenation, and thiolysis | 3-hydroxyacyl-CoA | Acetyl-CoA and shortened acyl-CoA nih.gov |

Peroxisomal Pathways Associated with this compound Formation and Metabolism

Peroxisomes play a crucial role in the initial breakdown of very-long-chain fatty acids (VLCFAs; C>22), branched-chain fatty acids, and some polyunsaturated fatty acids. aocs.orgwikipedia.org The beta-oxidation pathway in peroxisomes is similar to that in mitochondria but is carried out by a distinct set of enzymes. aocs.org A key difference is the first enzyme, acyl-CoA oxidase, which transfers electrons directly to oxygen, producing hydrogen peroxide (H2O2) instead of FADH2. aocs.org This H2O2 is then detoxified to water by catalase. aocs.org

The formation of this compound can occur during the peroxisomal beta-oxidation of longer unsaturated fatty acids. Like in mitochondria, auxiliary enzymes are required to process non-standard double bonds. embopress.org For example, in Saccharomyces cerevisiae, the NADPH-dependent 2,4-dienoyl-CoA reductase, an enzyme necessary for the oxidation of fatty acids with double bonds at even positions, is located in peroxisomes. embopress.orgresearchgate.net The shortened acyl-CoAs, such as octanoyl-CoA, are then transported to the mitochondria for complete oxidation. wikipedia.org

Table 2: Comparison of Mitochondrial and Peroxisomal Beta-Oxidation

| Feature | Mitochondrial Beta-Oxidation | Peroxisomal Beta-Oxidation |

| Fatty Acid Substrates | Short, medium, and long-chain fatty acids ( | Very-long-chain fatty acids (>C22), branched-chain fatty acids wikipedia.org |

| First Enzyme | Acyl-CoA Dehydrogenase (produces FADH2) | Acyl-CoA Oxidase (produces H2O2) aocs.org |

| Energy Coupling | Directly coupled to ATP synthesis via the electron transport chain reactome.org | Not directly coupled to ATP synthesis wikipedia.org |

| End Products | Acetyl-CoA | Acetyl-CoA and shortened acyl-CoAs (e.g., octanoyl-CoA) mdpi.com |

Endoplasmic Reticulum Contributions to Fatty Acid Elongation and Sphingolipid Biogenesis

The endoplasmic reticulum (ER) is the primary site for fatty acid elongation and the de novo synthesis of sphingolipids. nih.govresearchgate.net Fatty acid elongation systems in the ER extend the carbon chain of fatty acids, a process that involves a cycle of four reactions that are essentially the reverse of beta-oxidation. researchgate.net One of the key enzymes in this cycle is trans-2-enoyl-CoA reductase, which catalyzes the final reduction step to produce a saturated acyl-CoA. nih.gov This enzyme is crucial for the synthesis of very-long-chain fatty acids (VLCFAs) which are essential components of sphingolipids. nih.govnih.gov

Sphingolipid synthesis begins in the ER with the condensation of serine and a fatty acyl-CoA, typically palmitoyl-CoA, to form 3-keto-dihydrosphingosine. nih.gov This is followed by a series of modifications, including N-acylation with a VLCFA, to produce ceramide, the backbone of all sphingolipids. nih.gov The trans-2-enoyl-CoA reductase, known as TER, has been identified as a key enzyme not only in the fatty acid elongation cycle but also in the sphingosine (B13886) 1-phosphate (S1P) metabolic pathway, where it catalyzes the conversion of trans-2-hexadecenoyl-CoA to palmitoyl-CoA. nih.gov This highlights the dual role of ER-localized enzymes in both fatty acid and sphingolipid metabolism.

Inter-Organelle Metabolic Crosstalk and Substrate/Product Flux

The distinct yet interconnected roles of mitochondria, peroxisomes, and the ER in fatty acid metabolism necessitate a complex network of communication and transport of metabolites between these organelles. nih.gov For instance, the very-long-chain fatty acids that are initially shortened in peroxisomes are subsequently transported to mitochondria for complete oxidation to CO2 and water. mdpi.com This transport is often mediated by carnitine shuttles, where acyl-CoAs are converted to acylcarnitines to cross organellar membranes. mdpi.com

The ER communicates with both mitochondria and peroxisomes through membrane contact sites, which are areas where the membranes of two organelles are in close proximity. cdnsciencepub.com These contact sites are thought to facilitate the direct transfer of lipids and other molecules, avoiding the need for vesicular transport. frontiersin.org For example, lipids synthesized in the ER can be transferred to peroxisomes to support their membrane growth. frontiersin.org Furthermore, acetyl-CoA produced during peroxisomal beta-oxidation can be exported to the cytosol and used for various biosynthetic pathways, or transported into mitochondria to enter the citric acid cycle. mdpi.comnih.gov This intricate crosstalk ensures cellular homeostasis and allows the cell to adapt to changing metabolic demands. nih.gov

Regulation and Kinetic Aspects of Trans Tetradec 2 Enoyl Coa Metabolism

Enzymatic Regulation and Control Points within Metabolic Pathways

The metabolism of trans-Tetradec-2-enoyl-CoA is primarily controlled by the enzymes that act upon it. In the context of β-oxidation of unsaturated fatty acids, 2,4-dienoyl-CoA reductase is a critical regulatory enzyme. wikipedia.orgnih.gov This enzyme is essential for the breakdown of fatty acids containing double bonds at even-numbered carbon atoms. nih.govbiorxiv.org The reaction catalyzed by 2,4-dienoyl-CoA reductase is considered a rate-limiting step in the β-oxidation of polyunsaturated fatty acids. wikipedia.orgnih.gov

Another key enzyme is trans-2-enoyl-CoA reductase (TER), which is involved in the fatty acid elongation cycle and the sphingosine (B13886) degradation pathway. nih.govnih.gov This enzyme catalyzes the final reduction step in the elongation of fatty acids. nih.govoup.com The expression of genes encoding for TER has been shown to be upregulated during processes requiring significant lipid synthesis, such as cotton fiber elongation. oup.com

Furthermore, the enzyme enoyl-CoA hydratase, which converts (S)-3-hydroxytetradecanoyl-CoA to this compound, represents another point of control in the pathway. ecmdb.ca The activity of these enzymes is crucial for maintaining the flow of metabolites through the fatty acid oxidation and synthesis pathways.

Impact of Substrate Availability and Product Accumulation

The availability of substrates and the accumulation of products play a significant role in regulating the metabolic fate of this compound. High concentrations of the substrate, such as an abundance of fatty acids from the diet or adipose tissue, will generally increase the flux through the β-oxidation pathway, leading to higher levels of intermediates like this compound.

Conversely, the accumulation of products can inhibit enzymatic activity. For instance, the enzymes of β-oxidation are inhibited by the specific fatty acyl-CoA intermediates they produce. aocs.org In the case of trans-2-enoyl-CoA reductase from Treponema denticola, product inhibition by lauroyl-CoA has been observed, suggesting that the accumulation of saturated acyl-CoAs can slow down the fatty acid synthesis pathway. uniprot.orgnih.gov This feedback inhibition is a common regulatory mechanism to prevent the overproduction of metabolites.

Studies on Escherichia coli mutants have shown that the inability to metabolize certain unsaturated fatty acids, due to a defective 2,4-dienoyl-CoA reductase, can lead to a metabolic burden when those fatty acids are present, even in a mixture with other fatty acids. biorxiv.orgbiorxiv.org This indicates that the accumulation of specific intermediates that cannot be further processed can jam the entire metabolic pathway. biorxiv.org

Modulation of Enzyme Activity by Cofactor Ratios (e.g., NADP+/NADPH)

The ratio of oxidized to reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+/NADPH) is a critical determinant of the activity of enzymes involved in this compound metabolism. Many of the reductases in fatty acid metabolism utilize NADPH as the electron donor for reductive biosynthesis. oup.comnih.gov

For example, 2,4-dienoyl-CoA reductase utilizes NADPH to reduce 2,4-dienoyl-CoA thioesters. wikipedia.org Similarly, trans-2-enoyl-CoA reductase catalyzes an NADPH-dependent reaction. oup.com A high NADPH/NADP+ ratio would favor the reductive reactions of fatty acid synthesis and the processing of unsaturated fatty acids, while a low ratio would limit these activities. aocs.orgnih.gov

Kinetic Characterization of Enzymes Interacting with this compound

The kinetic properties of the enzymes that metabolize this compound provide quantitative insights into their function and regulation. These parameters, including the Michaelis constant (Km) and the maximal velocity (Vmax), determine the efficiency with which an enzyme can process its substrate.

For human peroxisomal 2,4-dienoyl-CoA reductase, kinetic studies have revealed different affinities for substrates of varying chain lengths. nih.gov For example, the Km for 2,4-hexadienoyl-CoA is significantly higher than for 2,4-decadienoyl-CoA, indicating a lower affinity for the shorter substrate. nih.gov The enzyme from Treponema denticola, a trans-2-enoyl-CoA reductase, has been shown to follow an ordered bi-bi mechanism, where NADH binds first. nih.gov

The table below summarizes some of the reported kinetic parameters for enzymes related to this compound metabolism.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) or kcat (s⁻¹) | Organism/Source |

| Human Peroxisomal 2,4-Dienoyl-CoA Reductase | 2,4-Hexadienoyl-CoA | 71.6 ± 0.27 | 1.75 ± 0.34 | Human |

| Human Peroxisomal 2,4-Dienoyl-CoA Reductase | 2,4-Decadienoyl-CoA | 12.7 | - | Human |

| Treponema denticola trans-2-enoyl-CoA reductase | Crotonyl-CoA | 2.7 | kcat = 91 s⁻¹ | Treponema denticola |

| Treponema denticola trans-2-enoyl-CoA reductase | Hexenoyl-CoA | 12 | kcat = 112 s⁻¹ | Treponema denticola |

| Treponema denticola trans-2-enoyl-CoA reductase | Dodecenoyl-CoA | 12 | kcat = 90 s⁻¹ | Treponema denticola |

| Euglena gracilis trans-2-enoyl-CoA reductase | Crotonyl-CoA (with NADH) | 68 | - | Euglena gracilis |

| Euglena gracilis trans-2-enoyl-CoA reductase | trans-2-Hexenoyl-CoA (with NADH) | 91 | - | Euglena gracilis |

Data compiled from multiple sources. nih.govuniprot.orgnih.govnih.gov

Consequences of Enzymatic Dysregulation on Metabolic Intermediates and Pathway Flux

Dysregulation of the enzymes involved in this compound metabolism can have profound consequences on cellular function. A deficiency in 2,4-dienoyl-CoA reductase, for example, is a rare but lethal disorder in humans. wikipedia.org In mice, a deficiency in this enzyme leads to the accumulation of unsaturated fatty acid metabolites in the liver, serum, and urine, and results in severe hypoglycemia during fasting. nih.govresearchgate.net This demonstrates that a block in the β-oxidation pathway prevents the complete breakdown of fatty acids for energy.

Similarly, if the activity of trans-2-enoyl-CoA reductase is impaired, it can disrupt the synthesis of very-long-chain fatty acids, which are essential components of cellular membranes and signaling molecules. nih.gov In yeast, mutations in the TER homolog, TSC13, affect the sphingosine 1-phosphate metabolic pathway. nih.gov Furthermore, depletion of TER in human cells has been shown to increase calcium storage in the endoplasmic reticulum by affecting the SERCA2b calcium pump, indicating a direct link between fatty acid metabolism and calcium signaling. nih.govresearchgate.net

In the context of cancer, upregulation of 2,4-dienoyl-CoA reductase (DECR1) has been observed in treatment-resistant prostate cancer cells. nih.gov The deletion of DECR1 in these cells leads to an accumulation of polyunsaturated lipids, induces endoplasmic reticulum stress, and sensitizes the cells to a form of cell death called ferroptosis. nih.gov This highlights how the dysregulation of a single enzyme in the fatty acid metabolic pathway can have far-reaching effects on cellular homeostasis and disease progression.

Advanced Methodologies for Research on Trans Tetradec 2 Enoyl Coa

Quantitative Metabolomics Approaches for Profiling trans-Tetradec-2-enoyl-CoA in Biological Systems

Quantitative metabolomics provides a powerful lens for examining the intricate roles of this compound in biological systems. By measuring the abundance of this and other related metabolites, researchers can gain insights into the state of fatty acid metabolism and its perturbation in various physiological and pathological conditions.

Untargeted metabolomics, often employing techniques like liquid chromatography-mass spectrometry (LC-MS/MS), allows for the simultaneous measurement of thousands of metabolite features in biological samples such as plasma, cerebrospinal fluid (CSF), and tissues. medrxiv.org In studies of Parkinson's disease, for instance, untargeted metabolomics has been used to analyze plasma and CSF, identifying broad metabolic profiles. medrxiv.org In such analyses, this compound has been identified as a detectable metabolite in human plasma. medrxiv.org These approaches typically involve data normalization and sophisticated statistical analyses to identify metabolites that are significantly altered between different conditions. medrxiv.org

Metabolomics-based systems can also integrate gene-expression data to predict changes in metabolite levels, including that of this compound. google.com This approach can help identify metabolites that may be dysregulated in disease states by associating them with differentially regulated genes. google.com For example, if a gene encoding an enzyme that metabolizes this compound is downregulated in a disease, it could be predicted that the levels of this acyl-CoA would be altered. google.com Such predictions can point towards metabolites that could serve as biomarkers or therapeutic targets. google.com

A more targeted enzymatic assay has also been developed for the quantification of 2-trans-enoyl-CoA esters, including this compound, in tissue samples. nih.gov This method involves the extraction of acyl-CoA esters, followed by their enzymatic conversion to 3-keto-acyl-CoAs, which can be measured fluorometrically after an enzymatic cycling amplification of the produced NADH. nih.gov This technique offers high sensitivity, allowing for the measurement of these intermediates at the picomole level and has been successfully applied to study their concentrations in isolated rat hearts under different metabolic conditions. nih.gov

Methodologies for Quantitative Profiling of this compound

| Methodology | Key Principles | Sample Types | Key Findings/Applications |

|---|---|---|---|

| Untargeted Metabolomics (LC-MS/MS) | Simultaneous detection and quantification of a wide range of metabolites. | Plasma, Cerebrospinal Fluid (CSF) | Identified This compound in human plasma and CSF, enabling studies on its association with diseases like Parkinson's. medrxiv.org |

| Metabolomics-Based Systems Biology | Integration of gene expression data with metabolic pathway information to predict metabolite level changes. | Cellular models, Tissues | Predicts potential alterations in This compound levels based on gene regulation, suggesting its role in disease. google.com |

| Targeted Enzymatic Assay | Specific enzymatic conversion of 2-trans-enoyl-CoA esters to a quantifiable product (NADH). | Tissues (e.g., heart) | Allows for precise, high-sensitivity measurement of trans-enoyl-CoA intermediates at the picomole level. nih.gov |

Isotope Labeling Strategies for Tracing Metabolic Flux through this compound

Metabolic flux analysis (MFA) using stable isotope tracers is a crucial technique for quantitatively studying the dynamic interconversion of metabolites within a metabolic network. nih.govnih.gov While direct measurement of intracellular reaction rates, or fluxes, is not typically feasible, MFA allows for their inference by tracking the incorporation of isotopes from a labeled substrate into downstream metabolites. nih.govnih.gov The core principle is that the isotopic labeling pattern of a metabolite at a steady state is a flux-weighted average of the labeling patterns of its precursor substrates. nih.gov

For tracing the metabolic flux through this compound, a stable isotope-labeled precursor, such as a ¹³C-labeled fatty acid, would be introduced into a cellular or organismal system. As the labeled precursor is metabolized, the isotopes become incorporated into intermediates of fatty acid metabolism, including this compound. By measuring the mass isotopomer distributions of these metabolites using mass spectrometry (MS), typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), researchers can deduce the relative contributions of different pathways to the production and consumption of this compound. d-nb.info

A critical assumption in many MFA studies is that the system is at both a metabolic and isotopic steady state. d-nb.info This means that the metabolic fluxes and the isotopic labeling of metabolites are constant over time. d-nb.info To validate the isotopic steady-state assumption, labeling is measured at multiple time points to ensure it has reached a plateau. d-nb.info If the labeling is not at a steady state, more complex isotopic non-stationary MFA (INST-MFA) methods are required. d-nb.info

The choice of isotopic tracer is paramount for a successful MFA experiment. nih.gov The tracer must be chosen such that converging metabolic pathways produce differently labeled substrates for a common product, allowing for the resolution of their relative flux contributions. nih.gov For instance, to study the pathways leading to this compound, one might use specifically labeled glucose or fatty acid tracers to distinguish between de novo synthesis and fatty acid oxidation pathways.

In Vitro Enzymatic Assays and Kinetic Studies of Enzyme-Substrate Interactions

In vitro enzymatic assays are fundamental for characterizing the enzymes that produce and consume this compound. These assays allow for the determination of key kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate (kcat), which provide insights into the enzyme's affinity for its substrate and its catalytic efficiency.

Several enzymes interact with this compound. For example, mitochondrial trans-2-enoyl-CoA reductase (MECR) catalyzes the NADPH-dependent reduction of trans-2-enoyl thioesters. genecards.org In vitro studies have shown that MECR exhibits a preference for medium-chain length substrates. genecards.org Similarly, the trans-2-enoyl-CoA reductase from Euglena gracilis has been purified and characterized, showing activity with both NADH and NADPH as electron donors. nih.gov Kinetic studies of this enzyme revealed a Km of 68 µM for crotonyl-CoA and 91 µM for trans-2-hexenoyl-CoA when using NADH. nih.govuniprot.org

Enzymatic assays for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates have been developed to determine their concentrations in tissue samples. nih.gov These assays rely on the stoichiometric oxidation of these intermediates to 3-keto-acyl-CoAs, with the resulting NADH being measured fluorometrically. nih.gov Such methods are sensitive enough to measure picomole levels of these compounds. nih.gov

Site-directed mutagenesis is often coupled with kinetic assays to identify critical amino acid residues involved in substrate binding and catalysis. For instance, studies on trans-2-enoyl-CoA reductases have used this approach to identify residues essential for their catalytic activity. nih.gov

Kinetic Parameters of Enzymes Acting on Enoyl-CoA Substrates

| Enzyme | Substrate | Cofactor | Km (µM) | Reference |

|---|---|---|---|---|

| Euglena gracilis trans-2-enoyl-CoA Reductase | Crotonyl-CoA | NADH | 68 | nih.govuniprot.org |

| Euglena gracilis trans-2-enoyl-CoA Reductase | trans-2-Hexenoyl-CoA | NADH | 91 | nih.govuniprot.org |

| Euglena gracilis trans-2-enoyl-CoA Reductase | NADH | - | 109 | nih.govuniprot.org |

| Euglena gracilis trans-2-enoyl-CoA Reductase | NADPH | - | 119 | nih.govuniprot.org |

| Acyl-CoA Dehydrogenase Family Member 8 (ACAD8) | 2-methylpropanoyl-CoA | - | 2.6 | genecards.org |

| Acyl-CoA Dehydrogenase Family Member 8 (ACAD8) | (2S)-2-methylbutanoyl-CoA | - | 18 | genecards.org |

| Acyl-CoA Dehydrogenase Family Member 8 (ACAD8) | n-propionyl-CoA | - | 24 | genecards.org |

Structural Biology Techniques for Elucidating Enzyme-Ligand Complexes and Catalytic Mechanisms

Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), are indispensable for understanding the three-dimensional structures of enzymes that interact with this compound. These methods provide atomic-level details of the enzyme's active site, the binding mode of the substrate and cofactors, and the conformational changes that occur during the catalytic cycle.

The structures of trans-2-enoyl-CoA reductases (TERs) from various organisms have been solved, revealing a conserved architecture consisting of a cofactor-binding domain and a substrate-binding domain. nih.gov The active site is located at the interface of these two domains. nih.gov Structural analyses of TERs from Clostridium acetobutylicum and Treponema denticola have shown high structural similarity to the FabV class of enoyl-acyl carrier protein reductases. nih.gov

These structural studies, combined with mutagenesis and biochemical data, have identified key residues involved in cofactor specificity and catalysis. nih.gov For example, in C. acetobutylicum TER, Glu75 is crucial for determining cofactor specificity, while Tyr225, Tyr235, and Lys244 play critical roles in catalysis. nih.gov The binding of the cofactor induces a conformational change in a substrate-binding loop, which narrows a hydrophobic channel leading to the active site. nih.gov Modeling studies suggest that this channel is optimized for the binding of short-chain acyl-CoAs like crotonyl-CoA. nih.gov

The 2-enoyl-CoA hydratase/isomerase superfamily of enzymes, which includes enzymes that act on enoyl-CoA substrates, share a common active site design. unm.edu This design features a CoA binding site, an expandable acyl-binding pocket, and an oxyanion hole that polarizes the thioester carbonyl group. unm.edu The diversity of reactions catalyzed by this superfamily is thought to arise from the strategic positioning of catalytic acid/base residues within this conserved framework. unm.edu

Genetic Perturbation and Cellular Models for Pathway Analysis

Genetic perturbation techniques, in conjunction with cellular models, are powerful tools for dissecting the metabolic pathways involving this compound. By knocking down or knocking out specific genes, researchers can observe the resulting phenotypic and metabolic changes, thereby elucidating the function of the encoded enzyme.

For example, the gene MECR encodes the mitochondrial trans-2-enoyl-CoA reductase, an enzyme involved in mitochondrial fatty acid synthesis. genecards.org Diseases have been associated with mutations in MECR, highlighting its physiological importance. genecards.org Similarly, the ACAD11 gene, which encodes an acyl-CoA dehydrogenase, is involved in fatty acid oxidation and has been shown to be important for cell survival under glucose starvation. genecards.org

Cellular models, such as cultured cells, are frequently used for these studies. For instance, the role of trans-2-enoyl-CoA reductase (Tecr) in endothelial cells has been investigated using knockdown experiments. nih.gov These studies revealed that Tecr is crucial for the metabolism of long-chain polyunsaturated fatty acids and for maintaining the integrity of the blood-brain barrier. nih.gov Depletion of Tecr in endothelial cells led to increased transcytosis. nih.gov

Furthermore, genome-scale metabolic models can be used to analyze the effects of genetic perturbations in silico. scholaris.ca These models can predict metabolic fluxes and identify essential genes and reactions within a metabolic network. scholaris.ca By simulating the knockout of a gene encoding an enzyme that metabolizes this compound, researchers can predict the systemic effects on cellular metabolism.

Genes Involved in this compound Metabolism and Related Pathways

| Gene | Encoded Protein | Function | Related Pathways | Associated Diseases |

|---|---|---|---|---|

| MECR | Mitochondrial Trans-2-Enoyl-CoA Reductase | Catalyzes the reduction of trans-2-enoyl thioesters in mitochondrial fatty acid synthesis. genecards.org | Mitochondrial Fatty Acid Beta-Oxidation, Metabolism genecards.org | Childhood-Onset Dystonia, Optic Atrophy genecards.org |

| ACSM2A | Acyl-CoA Synthetase Medium Chain Family Member 2A | Activates medium-chain fatty acids. genecards.org | Conjugation of carboxylic acids, Metapathway biotransformation Phase I and II genecards.org | Spherocytosis, Type 3, Abdominal Obesity-Metabolic Syndrome 1 genecards.org |

| ACAD11 | Acyl-CoA Dehydrogenase Family Member 11 | Acyl-CoA dehydrogenase with a preference for long-chain fatty acids. genecards.org | Metabolism, Fatty acid metabolism genecards.org | Developmental and Epileptic Encephalopathy 44, Nephronophthisis 3 genecards.org |

| ACAD8 | Acyl-CoA Dehydrogenase Family Member 8 | Functions in the catabolism of the branched-chain amino acid valine. genecards.org | Leucine, isoleucine and valine metabolism, Metabolism of proteins genecards.org | Isobutyryl-CoA Dehydrogenase Deficiency, Short-Chain Acyl-CoA Dehydrogenase Deficiency genecards.org |

| TECR | Trans-2-enoyl-CoA reductase | Catalyzes the fourth step of the fatty acid elongation cycle. nih.govnih.gov It is also involved in the sphingosine (B13886) degradation pathway. nih.gov | Fatty acid elongation, Sphingolipid metabolism | Associated with blood-brain barrier dysfunction. nih.gov |

High-Throughput Screening for Modulators of Enzyme Activity

High-throughput screening (HTS) is a drug discovery and chemical biology strategy that allows for the rapid testing of large numbers of compounds to identify those that modulate the activity of a specific biological target. hudsonlabautomation.com In the context of this compound metabolism, HTS can be employed to discover small molecules that either inhibit or activate the enzymes involved in its synthesis or degradation.

HTS assays for enzymes are typically designed to be robust, sensitive, and amenable to automation. hudsonlabautomation.comnih.gov For enzymes that produce or consume NADH or NADPH, such as trans-2-enoyl-CoA reductases, changes in the fluorescence or absorbance of these cofactors can be used to monitor enzyme activity. nih.gov Alternatively, colorimetric or fluorimetric assays can be developed using coupled enzyme reactions that produce a detectable signal. nih.gov

A variety of HTS technologies are available, including fluorescence-based, luminescence-based, and mass spectrometry-based assays. nih.gov Each method has its own advantages and limitations, and the choice of assay depends on factors such as the specific enzyme being targeted, the availability of reagents and instrumentation, and the desired throughput. nih.gov

Recently, technologies such as photonic crystal biosensors have emerged as powerful tools for HTS, particularly for identifying modulators of protein-protein interactions, which can also be relevant for enzymes that function as part of larger complexes. nih.gov The ultimate goal of HTS is to identify "hit" compounds that can be further optimized through medicinal chemistry to develop potent and selective probes or potential therapeutic agents. hudsonlabautomation.com

Emerging Research and Future Directions

Elucidation of Unidentified Regulatory Mechanisms Governing trans-Tetradec-2-enoyl-CoA Levels

Recent metabolomics studies have highlighted conditions under which this compound levels are significantly altered. For instance, in a rat model simulating microgravity, serum levels of this compound were found to be among the most abundant and upregulated metabolites. researchgate.net This suggests that environmental stressors can significantly impact the regulation of the fatty acid degradation pathway where this compound is an intermediate. researchgate.net The study also pointed to the upregulation of key enzymes like Acsl1, Cpt1, and Acox1, which are involved in the breakdown of free fatty acids to Tetradecanoyl-CoA and subsequently to this compound. researchgate.net Transcriptional regulators such as PPARs and PGC-1α are known to control the expression of many genes involved in fatty acid beta-oxidation, including acyl-CoA synthetase and various acyl-CoA dehydrogenases. aocs.org However, the specific signaling cascades and transcriptional networks that directly respond to or influence this compound levels are not fully understood and represent a key area for future research.

Deeper Exploration of Interconnections with Broader Lipidomic and Energy Metabolism Networks

This compound is a central intermediate in both fatty acid degradation and elongation pathways, placing it at a critical juncture in cellular lipid and energy metabolism. researchgate.netkegg.jp Its formation from tetradecanoyl-CoA is a key step in the beta-oxidation spiral, which ultimately generates acetyl-CoA for the citric acid cycle. genome.jp Conversely, it is also an intermediate in the mitochondrial fatty acid elongation pathway. basys2.cakegg.jp

The interconnectedness is further highlighted by its relationship with other lipid classes. For example, the trans-2-enoyl-CoA reductase (TER), which can act on similar substrates, is involved in both very-long-chain fatty acid (VLCFA) synthesis and sphingolipid degradation. nih.gov Specifically, TER catalyzes a saturation step in the sphingosine-1-phosphate metabolic pathway, converting trans-2-hexadecenoyl-CoA to palmitoyl-CoA. nih.gov This dual functionality underscores the intricate links between different lipid metabolic pathways. Furthermore, studies on endothelial cells have shown that the trans-2-enoyl-CoA reductase (Tecr) is crucial for maintaining blood-brain barrier homeostasis by influencing the lipid composition, particularly omega-3 fatty acids, which in turn affects cellular processes like transcytosis. nih.gov Future research will likely focus on untangling these complex networks to understand how fluctuations in this compound levels impact global lipid profiles and cellular energy status in various physiological and pathological conditions.

Comparative Biochemical Analysis of this compound Metabolism Across Diverse Organisms and Biological Contexts

This compound is a metabolite found across different domains of life, including bacteria, yeast, and mammals. nih.govnih.govebi.ac.uk It plays a fundamental role in fatty acid metabolism in these organisms. kegg.jp However, the specific enzymes and regulatory pathways involved can differ. For example, in Escherichia coli, the gene fadE (also known as yafH) encodes an acyl-CoA dehydrogenase that is involved in this metabolic step. genome.jp In humans and other mammals, a variety of acyl-CoA dehydrogenases exist with different substrate specificities for short, medium, long, and very-long-chain fatty acids. aocs.org

Comparative studies can provide valuable insights into the evolution of fatty acid metabolism and highlight unique adaptations in different organisms. For instance, while the core beta-oxidation pathway is conserved, the enzymes involved in handling unsaturated fatty acids, which can lead to the formation of intermediates like trans-enoyl-CoAs, can vary. wikipedia.org Furthermore, the context in which this metabolism occurs can be different; for example, in peroxisomes versus mitochondria. wikipedia.org A systematic comparative analysis of the kinetics, substrate specificity, and regulation of the enzymes that produce and consume this compound across a range of organisms and in different biological contexts (e.g., different tissues, developmental stages, or disease states) will be crucial for a comprehensive understanding of its metabolic significance. foodb.careactome.org

Structural-Functional Relationship Studies of Key Enzyme Families Interacting with this compound

Understanding the three-dimensional structures of the enzymes that interact with this compound is essential for elucidating their catalytic mechanisms and substrate specificity. The key enzyme families include acyl-CoA dehydrogenases and enoyl-CoA hydratases.

Acyl-CoA Dehydrogenases: These enzymes catalyze the formation of the trans-2 double bond. Structural studies of various acyl-CoA dehydrogenases have revealed a common fold, but also key differences in their substrate-binding pockets that account for their specificity towards fatty acyl-CoAs of different chain lengths.

Enoyl-CoA Hydratases: These enzymes catalyze the hydration of the trans-2 double bond to form (S)-3-hydroxyacyl-CoA. foodb.canih.govecmdb.ca Structural and mechanistic studies have identified key catalytic residues, including two glutamic acid residues that are believed to activate a water molecule for the hydration reaction. nih.gov The structure of these enzymes also includes an "oxyanion hole" that stabilizes the transition state of the reaction. nih.gov

trans-2-enoyl-CoA Reductases: Structural analyses of these enzymes, such as CaTER from Clostridium acetobutylicum and TdTER from Treponema denticola, have provided insights into their substrate specificity and catalytic mechanism. nih.gov These studies show a cofactor-binding domain and a substrate-binding domain, with the active site located at their interface. nih.gov A hydrophobic channel is present that is optimized for binding crotonyl-CoA, and specific amino acid residues play critical roles in catalysis and determining cofactor specificity. nih.gov

Future research in this area will involve obtaining high-resolution crystal structures of these enzymes in complex with this compound or its analogs. This will provide a detailed picture of the molecular interactions that govern substrate recognition and catalysis. Such studies, combined with site-directed mutagenesis and kinetic analyses, will be invaluable for understanding the structure-function relationships of these important enzyme families.

Q & A

Q. What ALCOA+ criteria apply to this compound research data?

- Compliance Checklist :

- Attributable : Link raw data to specific instruments/operators.

- Legible : Annotate chromatograms with retention times and peak IDs.

- Contemporaneous : Record time-stamped metadata for enzymatic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.